Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate
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Overview
Description
The compound “tert-butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate” is a powder with a molecular weight of 285.38 . Another similar compound, “tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate”, has a molecular weight of 283.41 and is a colorless oil .
Molecular Structure Analysis
The InChI code for “tert-butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate” is 1S/C15H27NO4/c1-14(2,3)20-13(18)16-11-15(5-4-12(16)10-17)6-8-19-9-7-15/h12,17H,4-11H2,1-3H3 . For “tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate”, the InChI code is 1S/C16H29NO3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)6-4-13(12-18)5-7-16/h13,18H,4-12H2,1-3H3 .Physical and Chemical Properties Analysis
“tert-butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate” is a powder that is stored at room temperature . “tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate” is a colorless oil, also stored at room temperature .Scientific Research Applications
Synthetic Routes and Stereoselective Synthesis
- This compound plays a critical role in the stereoselective synthesis of pharmacologically significant intermediates, such as (±)-perhydrohistrionicotoxin. Ibuka et al. (1982) describe a method using a conjugate addition reaction as a key step in synthesizing this compound's key intermediate (Ibuka, Minakata, Mitsui, Hayashi, Taga, & Inubushi, 1982).
Polymer Stabilizers
- In the field of polymer chemistry, Yachigo et al. (1992) found that a similar compound, 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethyl-ethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane, exhibits a synergistic stabilizing effect in combination with thiopropionate type antioxidants, which is crucial for enhancing the longevity and stability of polymers (Yachigo, Sasaki, & Kojima, 1992).
Structural Modification in Medicinal Chemistry
- Vorona et al. (2007) demonstrated the structural modification of tert-butyl esters in the context of medicinal chemistry. Their work involved the synthesis of various compounds which showed potential for weak or non-existent cytotoxic activity against cancer cells in vitro (Vorona, Potoročina, Veinberg, Shestakova, Kanepe, Petrova, Liepinsh, & Lukevics, 2007).
Food Contact Materials Safety Evaluation
- The safety evaluation of similar compounds, such as 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5,5]undecane, has been assessed for use in food contact materials. The EFSA concluded that the use of such substances is not a safety concern for consumers under specified conditions (Flavourings, 2012).
Development of Boc Protecting Group Reagents
- Rao et al. (2017) described a new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), for the preparation of N-Boc-amino acids, indicating its utility in the synthesis of protected amino acids and peptides (Rao, Nowshuddin, Jha, Divi, & Rao, 2017).
Synergistic Antioxidant Mechanisms
- The synergistic mechanism of antioxidants was further explored by Yachigo et al. (1992), highlighting the compound's role in preventing discoloration and stabilizing polymers (Yachigo, Sasaki, Ishii, & Tanaka, 1992).
NMR Spectroscopy for Configuration Assignment
- Jakubowska et al. (2013) used NMR spectroscopy to assign the absolute configurations of related compounds, showcasing the compound's relevance in stereochemical studies (Jakubowska, Sowa, Żylewski, & Kulig, 2013).
Safety and Hazards
The safety information for “tert-butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate” includes hazard statements H315, H319, H335 and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The safety information for “tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate” includes hazard statements H302, H315, H319, H335 and precautionary statements P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P338, P351, P352, P403, P405 .
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3S/c1-14(2,3)19-13(18)16-11-15(5-4-12(16)10-17)6-8-20-9-7-15/h12,17H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIHNPRJRDLBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1CO)CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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